Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride
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Overview
Description
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug featuring a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole component.
Uniqueness
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is a thiazole derivative recognized for its diverse biological activities, including antimicrobial , antifungal , antiviral , and antitumor properties. The unique thiazole ring structure enhances its reactivity and interaction with various biological targets, making it a compound of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This structural configuration contributes to its biological activity by allowing interactions with enzymes and receptors involved in critical biochemical pathways.
Property | Details |
---|---|
Chemical Formula | C₇H₁₂N₂S·2HCl |
Molecular Weight | 195.15 g/mol |
CAS Number | 1269052-83-6 |
Structural Features | Thiazole ring with propyl amine side chain |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Candida albicans | 16.69 - 78.23 |
These values suggest that the compound can effectively inhibit the growth of a range of microbial strains, indicating its potential as an antimicrobial agent in clinical applications.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains, particularly Candida species. The observed MIC values indicate moderate to high efficacy in inhibiting fungal growth.
Antiviral Activity
This compound has also been investigated for its antiviral properties. Preliminary studies suggest potential activity against several viruses, although specific data on effective concentrations and mechanisms are still under exploration.
Antitumor Activity
The compound's antitumor effects are particularly noteworthy, as it may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell growth and division. Research indicates that the thiazole moiety plays a crucial role in modulating these cellular pathways.
The mechanism of action for this compound involves:
- Interaction with Enzymes: The thiazole ring interacts with various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses.
- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to cell death.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazole with suitable alkylating agents under controlled conditions. Key aspects include:
- Reagents: Common reagents include dimethylformamide (DMF) and potassium carbonate (K₂CO₃).
- Purification: High-performance liquid chromatography (HPLC) is often utilized for purification to achieve high purity levels.
In industrial settings, automated reactors and continuous flow systems may be employed to enhance production efficiency.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial efficacy against a panel of bacterial strains and found significant inhibition at low concentrations .
-
Antitumor Mechanism Investigation:
- Research indicated that the compound could induce apoptosis in specific cancer cell lines through targeted molecular interactions .
-
Comparative Analysis with Other Thiazole Derivatives:
- Comparative studies showed that this compound exhibited superior biological activity compared to simpler thiazole derivatives due to its unique structural features .
Properties
Molecular Formula |
C8H16Cl2N2S |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7-8(11-6-10-7)4-3-5-9-2;;/h6,9H,3-5H2,1-2H3;2*1H |
InChI Key |
XQBCXTDTPRZXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCCNC.Cl.Cl |
Origin of Product |
United States |
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